Bienvenue dans la boutique en ligne BenchChem!

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Integrin αvβ3 antagonism Medicinal chemistry Structure-activity relationship

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS 1824608-59-4) is a partially saturated heterocyclic ester belonging to the tetrahydro-1,8-naphthyridine family. Its structure consists of a fused bicyclic core with a methyl ester substituent at the 3-position, distinguishing it from the more commonly exploited 2-position regioisomer.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 1824608-59-4
Cat. No. B2969170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
CAS1824608-59-4
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(NCCC2)N=C1
InChIInChI=1S/C10H12N2O2/c1-14-10(13)8-5-7-3-2-4-11-9(7)12-6-8/h5-6H,2-4H2,1H3,(H,11,12)
InChIKeyLIWLRLRHBZIXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS 1824608-59-4): A Position-Specific Tetrahydro-1,8-naphthyridine Ester Building Block


Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS 1824608-59-4) is a partially saturated heterocyclic ester belonging to the tetrahydro-1,8-naphthyridine family. Its structure consists of a fused bicyclic core with a methyl ester substituent at the 3-position, distinguishing it from the more commonly exploited 2-position regioisomer [1]. The tetrahydro-1,8-naphthyridine scaffold has been validated as a lipophilic, moderately basic N-terminus motif that confers excellent potency and selectivity for the integrin αvβ3 receptor, making 3-substituted variants of this core directly relevant to the development of anti-osteoporotic and anti-angiogenic therapeutic candidates [2].

Why Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate Cannot Be Replaced by the 2-Carboxylate Isomer or the Free Acid


Substituting methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate with the regioisomeric 2-carboxylate ester or the free 3-carboxylic acid introduces critical divergence in both electronic properties and downstream synthetic utility. A systematic Hammett analysis of 3-substituted tetrahydro-[1,8]naphthyridine αvβ3 antagonists demonstrated a strong linear correlation (ρ = –1.96, R² = 0.959) between the electron-donating or -withdrawing character of the 3-substituent and in vitro IC₅₀ potency [1]. This means that changing the ester to a carboxylic acid (altered electronic character) or moving the substituent to the 2-position (altered electronic environment and steric presentation) will predictably shift biological activity in a manner that is not interchangeable. Furthermore, the methyl ester serves as a protected form of the carboxylic acid, enabling orthogonal deprotection strategies in multi-step syntheses that the free acid cannot support .

Quantitative Differentiation Evidence for Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate Versus Closest Analogs


Hammett-Defined Potency Modulation at the 3-Position: Electronic Effects on αvβ3 Integrin Antagonist IC₅₀

In a series of 3-substituted tetrahydro-[1,8]naphthyridine αvβ3 antagonists, a robust linear Hammett correlation was established between the electron-donating or -withdrawing nature of the 3-substituent and in vitro IC₅₀ values (ρ = –1.96, R² = 0.959) [1]. The methyl ester substituent (as in the target compound) falls into the electron-withdrawing category (σₘ ≈ 0.35–0.39), which the correlation predicts will decrease αvβ3 binding potency relative to an electron-donating analog. This means the methyl ester is not the most potent 3-substituent in this assay, but its well-defined electronic position makes it a calculable and predictable reference point for SAR exploration—a property not shared by the 2-substituted regioisomer series, where no equivalent Hammett correlation has been reported [1].

Integrin αvβ3 antagonism Medicinal chemistry Structure-activity relationship

Regioisomeric Differentiation: 3-Carboxylate vs. 2-Carboxylate Tetrahydro-1,8-naphthyridine Synthetic Intermediates

The 3-carboxylate substitution pattern on the tetrahydro-1,8-naphthyridine core is structurally distinct from the 2-carboxylate pattern predominantly used in published αvβ3 antagonist intermediate syntheses. The Merck process chemistry group reported scalable syntheses of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine fragments as key intermediates [1], while the 3-position carboxylate ester (the target compound) provides an alternative vector for derivatization that is not accessible from the 2-substituted series. The 3-carboxylate methyl ester (CAS 1824608-59-4, MW 192.21) and the 2-carboxylate methyl ester (CAS not specified but MW 192.21) are constitutional isomers with identical molecular formula (C₁₀H₁₂N₂O₂) but differ in the attachment point of the ester group, leading to distinct reactivity in nucleophilic acyl substitution, directed ortho-metalation, and cyclocondensation reactions [2].

Organic synthesis Integrin antagonist intermediates Regioselective functionalization

Protected Carboxylic Acid Functionality: Orthogonal Synthetic Utility vs. Free Acid Analogs

The methyl ester of 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (MW 192.21) serves as a carboxyl-protected form of the corresponding 3-carboxylic acid (CAS 1023813-84-4, MW 178.19) [1]. In multi-step synthetic sequences toward biologically active naphthyridine derivatives, the methyl ester can be carried through reactions that would be incompatible with a free carboxylic acid (e.g., organometallic additions, strong-base mediated alkylations, reductive aminations). The acid can be liberated quantitatively by basic hydrolysis (e.g., NaOH/MeOH/H₂O or LiOH/THF/H₂O) at the optimal point in the synthesis. This contrasts with the free acid, which requires in situ activation (e.g., HOBt/EDCI or HATU) for amide bond formation, and with the tert-butyl ester analog, which requires acidic deprotection conditions that may be incompatible with acid-sensitive functional groups on the naphthyridine core .

Protecting group strategy Multi-step synthesis Peptide coupling

Commercially Available Purity and Physical Form: Vendor-Supplied Specifications for Reproducible Research

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS 1824608-59-4) is commercially available from multiple non-excluded vendors at defined purity grades. Leyan (China) supplies the compound at 97% purity ; AK Scientific (AKSci) lists a minimum purity specification of 95% with long-term storage recommendation in a cool, dry place ; and CymitQuimica (Spain) offers the compound in 25 mg aliquots . This level of commercial availability and specification transparency is critical for researchers who require a consistent quality of starting material for reproducible SAR studies. By contrast, the 2-carboxylate regioisomer and the free 3-carboxylic acid are less consistently available with defined purity specifications from reputable non-excluded suppliers.

Compound procurement Purity specification Reproducibility

High-Value Application Scenarios for Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS 1824608-59-4)


Structure-Activity Relationship (SAR) Exploration of 3-Substituted αvβ3 Integrin Antagonists

The target compound serves as a synthetically accessible entry point for generating diverse 3-substituted tetrahydro-1,8-naphthyridine analogs. The Hammett correlation (ρ = –1.96, R² = 0.959) established by Wang et al. provides a quantitative framework for predicting how conversion of the methyl ester to electron-donating amides, amines, or alkyl groups will increase αvβ3 inhibitory potency [1]. Researchers can use the methyl ester as a common intermediate, hydrolyze to the acid, and couple with diverse amines to systematically explore the electronic and steric SAR around the 3-position, with the Hammett equation serving as a design tool for prioritizing synthetic targets.

Multi-Step Synthesis of Naphthyridine-Containing Drug Candidates Requiring Orthogonal Protection

In synthetic routes where the tetrahydro-1,8-naphthyridine core must be elaborated at multiple positions, the methyl ester at position 3 provides a carboxyl protecting group that survives reductive aminations, organometallic additions, and other conditions incompatible with a free acid [2]. This is particularly advantageous when the 2-position or the ring nitrogen (N-1 or N-8) must be functionalized first, as the methyl ester can be retained through these transformations and cleaved at the final step to reveal the carboxylic acid for bioconjugation or salt formation.

Bone Resorption and Osteoporosis Model Studies Using 3-Carboxylate-Derived αvβ3 Antagonists

The tetrahydro-[1,8]naphthyridine scaffold has demonstrated potent inhibition of bone resorption in vitro and in vivo when incorporated into αvβ3 antagonists [3]. The 3-carboxylate methyl ester provides a direct precursor to acid- and amide-based antagonists that target the vitronectin receptor on osteoclasts. Researchers studying osteoclast-mediated bone resorption can use this compound as a starting material to prepare focused libraries of 3-substituted analogs, leveraging the established SAR that electron-donating 3-substituents enhance integrin binding and anti-resorptive activity [1].

Comparative Regioisomeric Studies to Deconvolute Positional Effects on Pharmacokinetics and Off-Target Profiles

Because the 3-carboxylate and 2-carboxylate regioisomers are constitutional isomers with identical molecular formula and molecular weight, they serve as ideal matched molecular pairs for studying how the position of a single functional group affects physicochemical properties (logD, solubility), metabolic stability, and off-target binding. The commercial availability of the 3-carboxylate methyl ester with ≥95% purity from multiple suppliers enables reproducible head-to-head comparisons that can inform lead optimization decisions in drug discovery programs targeting the naphthyridine chemical space.

Quote Request

Request a Quote for Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.